

Application Note: 1H and 13C NMR Analysis of 4-Methylnonane

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Compound of Interest		
Compound Name:	4-Methylnonane	
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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of **4-methylnonane** using 1H and 13C NMR spectroscopy. The data presented herein, including chemical shifts, coupling constants, and multiplicities, serves as a reference for the identification and characterization of this branched alkane. The protocols outlined below provide a standardized methodology for the preparation and analysis of similar non-polar liquid samples.

Chemical Structure

IUPAC Name: 4-Methylnonane Molecular Formula: C10H22 CAS Number: 17301-94-9[1][2]

The structure of **4-methylnonane** consists of a nine-carbon chain (nonane) with a methyl group substituted at the fourth carbon atom.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of **4-methylnonane** is characterized by overlapping signals in the upfield region, typical for aliphatic compounds. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.



Table 1. Predicted 1H NMR Data for **4-Methylnonane**.

Atom #	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	0.88	t	6.9	3H
2	1.26	m	-	2H
3	1.11	m	-	2H
4	1.34	m	-	1H
5	1.23	m	-	2H
6	1.28	m	-	2H
7	1.28	m	-	2H
8	1.28	m	-	2H
9	0.89	t	7.1	3H

| 10 | 0.84 | d | 6.6 | 3H |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Predicted 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum of **4-methylnonane** displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2. Predicted 13C NMR Data for **4-Methylnonane**.



Atom #	Chemical Shift (ppm)	
1	14.2	
2	20.2	
3	36.6	
4	34.3	
5	29.5	
6	27.2	
7	32.2	
8	22.8	
9	14.1	

| 10 | 19.3 |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for the NMR analysis of liquid hydrocarbon samples like **4-methylnonane** is crucial for obtaining high-quality, reproducible data.

Sample Preparation

- Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For non-polar compounds like 4-methylnonane, deuterated chloroform (CDCl₃) is a common choice.
- Sample Concentration: Prepare a solution of approximately 5-25 mg of 4-methylnonane in 0.6-0.7 mL of the deuterated solvent. For 1H NMR, a lower concentration is often sufficient, while 13C NMR may require a more concentrated sample due to the lower natural abundance of the 13C isotope.



- Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are typical acquisition parameters for 1H and 13C NMR spectroscopy on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): A spectral width of 12-16 ppm, centered around 4-5 ppm, is usually adequate for aliphatic compounds.

13C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.
- Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.



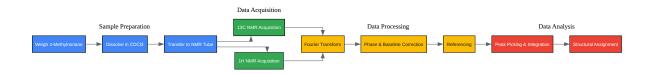
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A spectral width of 200-240 ppm is standard for most organic molecules.

Data Processing and Interpretation

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
- Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).
- Peak Picking and Integration (1H NMR): The peaks are identified, and their integrals are calculated to determine the relative number of protons corresponding to each signal.
- Structural Assignment: The chemical shifts, multiplicities, coupling constants, and integration
 values are used to assign the signals to the specific protons and carbons in the 4methylnonane molecule.

Visualizations Experimental Workflow





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Caption: Experimental workflow for NMR analysis of **4-Methylnonane**.

Molecular Structure with Atom Numbering

Caption: Structure of **4-Methylnonane** with atom numbering for NMR assignments.

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References

- 1. 4-Methylnonane | C10H22 | CID 28455 PubChem [pubchem.ncbi.nlm.nih.gov]
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